3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring system. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitropyrazole with N-(1,3-dimethyl-1H-pyrazol-4-yl)methylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chlorine atom can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyrazole: A precursor in the synthesis of the compound.
N-(1,3-Dimethyl-1H-pyrazol-4-yl)methylamine: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15ClN6O3 |
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Molecular Weight |
326.74 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C12H15ClN6O3/c1-8-9(6-17(2)15-8)5-14-11(20)3-4-18-7-10(13)12(16-18)19(21)22/h6-7H,3-5H2,1-2H3,(H,14,20) |
InChI Key |
SDPGPTCLSNFXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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